3,5-二氯-2,6-二氟吡啶

描述

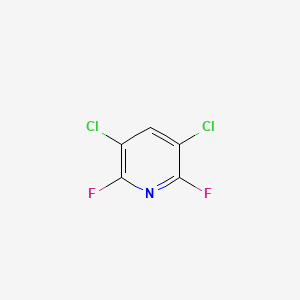

3,5-Dichloro-2,6-difluoropyridine is a compound that is part of the broader class of halogenated pyridines, which are of significant interest due to their utility in various chemical syntheses and potential biological activities. The presence of both chlorine and fluorine atoms on the pyridine ring can influence the reactivity and electronic properties of the molecule, making it a valuable intermediate in the synthesis of more complex chemical structures.

Synthesis Analysis

The synthesis of 3,5-dichloro-2,6-difluoropyridine has been optimized using pentachloropyridine as a starting material. The process involves an anhydrous fluorination reaction, which yields an intermediate product, 3,5-dichloro-2,4,6-trifluoropyridine, with a high yield of over 80%. Subsequent steps lead to the final product with a total yield of 70.4%. The improved synthetic technology is characterized by simple operation, mild reaction conditions, and does not require high-temperature or high-pressure apparatus, making it economically favorable and scalable .

Molecular Structure Analysis

The molecular structure and stability of halogenated pyridines, including those similar to 3,5-dichloro-2,6-difluoropyridine, have been investigated using various computational methods such as density functional theory (DFT). These studies provide insights into the optimized geometrical parameters, vibrational frequencies, and molecular orbitals, which are in good agreement with experimental data. The presence of halogen atoms significantly influences the electronic distribution within the molecule, as evidenced by molecular electrostatic potential (MEP) mapping .

Chemical Reactions Analysis

Halogenated pyridines participate in a variety of chemical reactions, including carbon-carbon coupling, which is a cornerstone in organic synthesis. For instance, compounds similar to 3,5-dichloro-2,6-difluoropyridine have been used to synthesize novel pyridine derivatives through carbon-carbon coupling reactions. These reactions are facilitated by the presence of halogen substituents, which can act as leaving groups or as electron-withdrawing groups to stabilize reaction intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by the nature and position of the halogen substituents. Quantum mechanical calculations, such as those performed using DFT, can predict thermodynamic properties like heat capacity, entropy, enthalpy, and Gibbs free energy at different temperatures. Additionally, spectroscopic techniques like FT-IR, NMR, and UV-Vis have been employed to characterize these compounds, providing valuable information on their vibrational and electronic properties. The presence of halogens also affects the nuclear magnetic resonance (NMR) and nuclear quadrupole resonance (NQR) spectra, which can be used to deduce molecular geometry and electronic environments .

科学研究应用

合成和化学反应

3,5-二氯-2,6-二氟吡啶在各种化学合成过程中起着关键的中间体作用。李胜松(2010年)改进了3,5-二氯-2,6-二氟吡啶-4-胺的合成技术,展示了在温和条件下应用3,5-二氯-2,6-二氟吡啶生产中间体的高产率,突显了其在化学合成中的效率(Li Sheng-song, 2010)。这一工艺改进指向了3,5-二氯-2,6-二氟吡啶在增强化学反应效率和产率方面的作用。

结构和分子研究

该化合物的结构已经成为许多研究的主题。K. Orrell和V. Šik(1975年)分析了其核磁共振光谱,提供了关于分子几何结构的见解,并指出了氟取代基附近的环扭曲(Orrell & Šik, 1975)。这些信息对于理解3,5-二氯-2,6-二氟吡啶的化学行为和反应性至关重要。

化学性质和相互作用

进一步的研究集中在它与其他化合物的相互作用上。例如,C. Dewberry等人(2017年)研究了吡啶与CO2等化合物的分子间相互作用,包括3,5-二氯-2,6-二氟吡啶。他们发现邻位氟化会导致分子相互作用发生显著变化(Dewberry et al., 2017)。这些发现对于在材料科学和分子工程等领域的应用至关重要。

在合成其他化合物中的应用

该化合物还用于合成其他复杂分子。M. Schlosser等人(2005年)展示了其在区域选择性金属化和随后的羧化反应中的应用,导致各种氟代吡啶羧酸的合成(Schlosser et al., 2005)。这些合成的化合物在药物研究和工业化学中具有潜在应用价值。

安全和危害

属性

IUPAC Name |

3,5-dichloro-2,6-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F2N/c6-2-1-3(7)5(9)10-4(2)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTUSKIZXVPKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349137 | |

| Record name | 3,5-dichloro-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-2,6-difluoropyridine | |

CAS RN |

698-51-1 | |

| Record name | 3,5-dichloro-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)

![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)